Xanthine Oxidase Inhibition Potency
In a direct enzymatic assay, 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro- (CHEMBL3310952) exhibited competitive inhibition of bovine xanthine oxidase with a Ki of 820 nM and an IC50 of 12.4 µM [1]. This inhibitory potency is notably more pronounced than that observed for a structurally distinct comparator compound (CHEMBL2313031) tested against rat xanthine oxidase, which showed a substantially higher IC50 of 20.0 µM [2]. While differences in species and assay conditions preclude a strict head-to-head comparison, the data suggest that the 7-nitrobenzoxazine scaffold possesses intrinsic, measurable inhibitory activity against xanthine oxidase in the low micromolar range, a property not universally shared by all benzoxazine derivatives.
vs comparator IC50: 20.0 µM (rat)
| Evidence Dimension | Xanthine Oxidase Inhibition |
|---|---|
| Target Compound Data | Ki: 820 nM; IC50: 12.4 µM |
| Comparator Or Baseline | CHEMBL2313031 (IC50: 20.0 µM) |
| Quantified Difference | Target compound is ~1.6-fold more potent (lower IC50) than the comparator in respective assays. |
| Conditions | Target: Bovine xanthine oxidase, xanthine substrate; Comparator: Rat liver xanthine oxidase, xanthine substrate. |
Why This Matters
This quantitative activity data justifies the selection of this specific 7-nitro derivative over other, less characterized benzoxazines for research programs focused on modulating xanthine oxidase activity, such as those for gout or hyperuricemia.
- [1] BindingDB. (n.d.). BDBM50237977 (CHEMBL3310952) - Xanthine dehydrogenase/oxidase (Bovine). Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50237977 View Source
- [2] BindingDB. (n.d.). BDBM50423932 (CHEMBL2313031) - Xanthine dehydrogenase/oxidase (Rat). Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50423932 View Source
